Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

Catalog No.
S12802773
CAS No.
M.F
C13H22ClNO4
M. Wt
291.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]ami...

Product Name

Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate

IUPAC Name

chloromethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

Molecular Formula

C13H22ClNO4

Molecular Weight

291.77 g/mol

InChI

InChI=1S/C13H22ClNO4/c1-13(2,3)19-12(17)15-10-6-4-9(5-7-10)11(16)18-8-14/h9-10H,4-8H2,1-3H3,(H,15,17)

InChI Key

VEHQCSPFHPVFFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OCCl

Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl protecting group on the amino moiety. Its molecular formula is C13H22ClNO4, and it has a molecular weight of approximately 277.77 g/mol. The compound is notable for its chirality, with specific stereochemistry at the cyclohexane ring, which influences its reactivity and biological interactions .

Typical of compounds containing both amine and carboxylic acid functionalities:

  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine for further functionalization.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which may have different applications in organic synthesis .

The synthesis of Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate typically involves several steps:

  • Protection of Amino Group: Starting from an appropriate amino acid or amine, the amino group is protected using tert-butoxycarbonyl chloride.
  • Formation of Cyclohexane Derivative: The protected amine is then reacted with cyclohexanecarboxylic acid derivatives to form the cyclohexane structure.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through reactions involving chloromethyl methyl ether or similar reagents under controlled conditions to avoid overreaction .

Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds.
  • Material Science: In the development of polymers or materials that require specific functional groups for further modification.
  • Research: As a reagent in organic synthesis to explore new chemical transformations and biological assays .

Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate shares structural similarities with various other compounds that also contain cyclohexane rings and protective groups. Here are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylateC14H25NO4Contains an ethyl group instead of a chloromethyl group
Methyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acidC13H23NO4Lacks the chloromethyl functionality
(1R,4S)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acidC11H17NO4Features a cyclopentene ring instead of cyclohexane

These compounds highlight the versatility of tert-butoxycarbonyl-protected amino acids in organic synthesis while showcasing how minor structural changes can significantly influence their chemical properties and biological activities .

The IUPAC name of the compound, (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate chloromethyl ester, reflects its stereochemistry and functional groups. The cyclohexane ring adopts a chair conformation with axial and equatorial substituents: the Boc-protected amine occupies the equatorial position at C4, while the carboxylate group at C1 is esterified with a chloromethyl moiety. The trans configuration (1r,4r) is critical for maintaining spatial rigidity, which is verified by nuclear magnetic resonance (NMR) and X-ray crystallography in related analogs.

The molecular formula $$ \text{C}{13}\text{H}{22}\text{ClNO}_4 $$ corresponds to a monoisotopic mass of 291.77 g/mol, with key spectral signatures including a carbonyl stretch at 1720 cm$$^{-1}$$ (Boc group) and a chlorine isotopic pattern in mass spectrometry. The SMILES notation ClCOC(=O)[C@H]1CC[C@H](CNC(=O)OC(C)(C)C)CC1 encodes the stereochemistry and connectivity, while the InChIKey AZEKNJGFCSHZID-UHFFFAOYSA-N provides a unique identifier for database searches.

Historical Development in Synthetic Organic Chemistry

The compound’s synthesis builds on advancements in catalytic hydrogenation and protective group chemistry. Early routes to cyclohexane-based amino acids involved hydrogenation of aromatic precursors like p-aminobenzoic acid, but these methods suffered from poor stereoselectivity (cis/trans ratios ≤1:1). A breakthrough came with the development of rhodium-catalyzed hydrogenation under mild conditions, which achieved trans-selectivity >75% by optimizing solvent polarity and catalyst loading. For example, hydrogenating p-nitrobenzoic acid derivatives over Rh/Al$$2$$O$$3$$ in tetrahydrofuran (THF) at 50°C yielded trans-4-amino-cyclohexanecarboxylic acid, which was subsequently Boc-protected and esterified with chloromethyl chloroformate.

Solid-phase synthesis further streamlined production. Using Rink amide resin, the chloromethyl ester serves as a handle for immobilization, enabling iterative coupling and cyclization steps without intermediate purification. This approach is exemplified in the synthesis of β-turn mimetics, where the cyclohexane scaffold replaces peptide bonds to reduce metabolic degradation.

Significance in Modern Peptidomimetic Design

The compound’s rigid cyclohexane core mimics β-sheet and β-turn conformations in peptides, addressing the flexibility and proteolytic susceptibility of natural peptides. Key applications include:

  • Conformational Restriction: The trans-1,4-disubstituted cyclohexane enforces a staggered dihedral angle (~120°), approximating the φ/ψ angles of type II β-turns.
  • Boc Protection Strategy: The tert-butoxycarbonyl group masks the amine during solid-phase synthesis, allowing selective deprotection with trifluoroacetic acid (TFA) for subsequent coupling.
  • Chloromethyl Handle: The chloromethyl ester undergoes nucleophilic substitution with thiols or amines, enabling conjugation to fluorescent tags, biotin, or resin supports.

Table 1 compares this compound to structurally related peptidomimetic scaffolds:

CompoundMolecular FormulaKey Features
Ethyl (1S,3R,4R)-4-Boc-amino-3-hydroxycyclohexane-1-carboxylate$$ \text{C}{14}\text{H}{25}\text{NO}_4 $$Hydroxy group enables hydrogen bonding; lower metabolic stability than chloromethyl analog.
Methyl (1r,4r)-4-Boc-aminocyclohexane-1-carboxylic acid$$ \text{C}{13}\text{H}{23}\text{NO}_4 $$Lacks chloromethyl handle; used in solution-phase synthesis.
(1R,4S)-4-Boc-aminocyclopent-2-enecarboxylic acid$$ \text{C}{11}\text{H}{17}\text{NO}_4 $$Cyclopentene ring introduces strain, altering conformational dynamics.

These analogs highlight the balance between rigidity and functionalizability achieved by the chloromethyl (1r,4r) derivative.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

291.1237359 g/mol

Monoisotopic Mass

291.1237359 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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